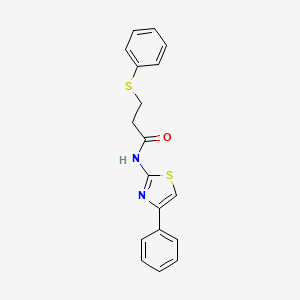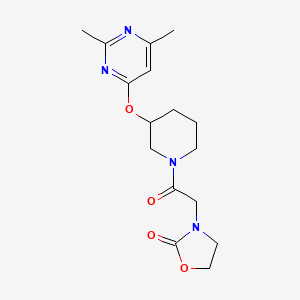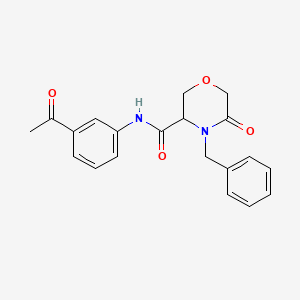
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group at the 4-position and a propanamide chain substituted with a phenylthio group.
Applications De Recherche Scientifique
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anti-tumor, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used to study the mechanism of action of thiazole derivatives and their interactions with biological targets.
Chemical Biology: It is used as a probe to study the structure-activity relationship of thiazole derivatives.
Industrial Applications:
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Substitution at the 4-Position: The phenyl group can be introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation reaction.
Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 3-bromopropanoic acid with an amine to form the corresponding amide.
Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the amide with thiophenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-phenylthiazol-2-yl)benzamide
- N-(4-phenylthiazol-2-yl)cinnamamide
- 2-chloro-N-(4-phenylthiazol-2-yl)acetamide
Uniqueness
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which can enhance its biological activity and selectivity. The propanamide chain also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities.
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWHJYLSFHLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)
![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)
![N-(3,4-difluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2598573.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B2598576.png)
![3,6-dichloro-N-[3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2598577.png)
![2-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2598578.png)

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
